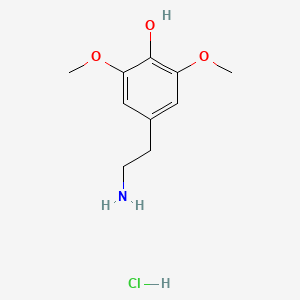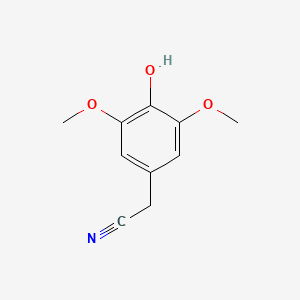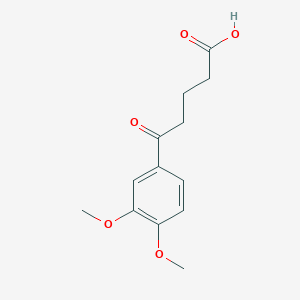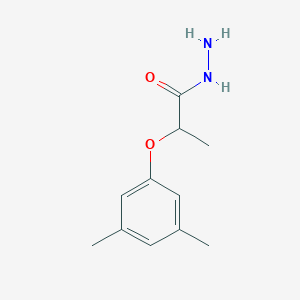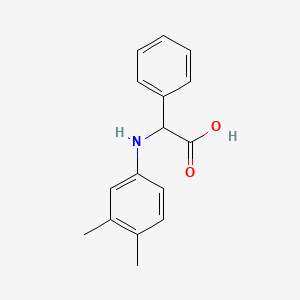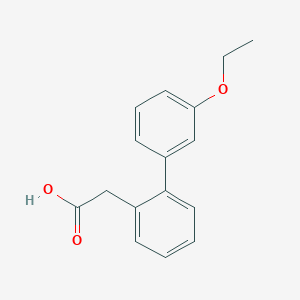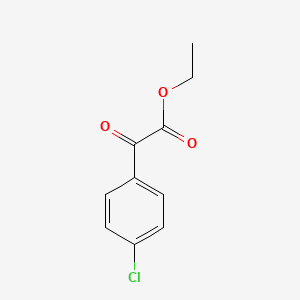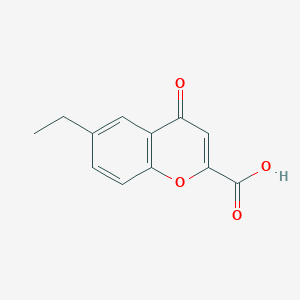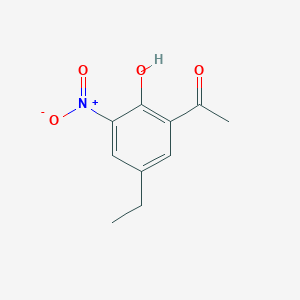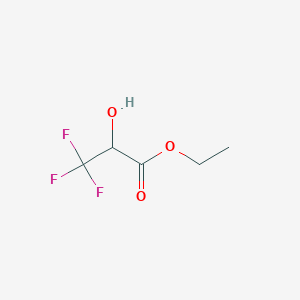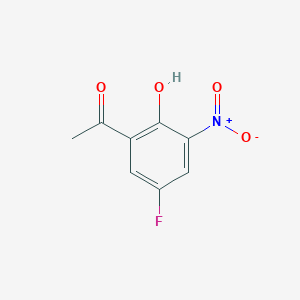
1-Methyl-4-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Methyl-4-(trifluoromethoxy)benzene is a chemical compound that is part of the benzene family, with a trifluoromethoxy group and a methyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of this compound.
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . Similarly, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were prepared via palladium-catalyzed double cross-coupling reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often characterized by X-ray crystallography, as seen in the structural determination of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole . The presence of fluorine atoms can influence the bond angles and electronic distribution within the molecule, potentially leading to unusual structural features.
Chemical Reactions Analysis
Fluorinated benzene compounds can participate in various chemical reactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes selective lithiation followed by electrophilic substitution . This suggests that this compound could also be amenable to lithiation, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives can be quite distinct due to the strong electronegativity of fluorine. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show that these compounds exhibit violet fluorescence in the solid state . The presence of trifluoromethyl groups can also affect the redox properties of benzene derivatives, as seen in the case of 3-[4-(trifluoromethyl)benzyl]-menadione, which does not inhibit the mitochondrial electron transport chain but acts as a redox-active subversive substrate . These insights could be relevant to understanding the properties of this compound.
Aplicaciones Científicas De Investigación
Catalytic Applications
1-Methyl-4-(trifluoromethoxy)benzene has been explored in the field of catalysis. For instance, Mejía and Togni (2012) demonstrated its use in the trifluoromethylation of aromatic compounds through a rhenium-catalyzed process. This approach yields various aromatic and heteroaromatic compounds with applications in material science and pharmaceuticals (Mejía & Togni, 2012).
Synthesis of Aromatic Compounds
The synthesis of trifluoromethoxylated aromatic compounds, which are significant in pharmacology and biology, involves this compound. Feng and Ngai (2016) reported a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using this compound, emphasizing its role in producing pharmaceuticals and agrochemicals (Feng & Ngai, 2016).
Electropolymerization Studies
Schneider et al. (2005) explored the electropolymerization of benzene in an ionic liquid, where this compound played a crucial role. This study highlights its application in developing new materials with unique electrochemical properties (Schneider et al., 2005).
Liquid Crystal Synthesis
In the field of materials science, particularly in the synthesis of liquid crystals, this compound has found application. Johansson et al. (1997) utilized it in the synthesis of rodlike liquid crystals, which are essential in display technology (Johansson et al., 1997).
Nucleophilic Trifluoromethoxylation
Duran-Camacho et al. (2021) described the preparation of an isolable pyridinium trifluoromethoxide salt using this compound. This research highlights its role in nucleophilic trifluoromethoxylation reactions, a critical process in organic synthesis (Duran-Camacho et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFXYQUXNXVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375271 | |
| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706-27-4 | |
| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



